molecular formula C10H20OS2 B14498227 2,2-Bis(ethylsulfanyl)-1,3,3-trimethylcyclopropan-1-ol CAS No. 62936-08-7

2,2-Bis(ethylsulfanyl)-1,3,3-trimethylcyclopropan-1-ol

Cat. No.: B14498227
CAS No.: 62936-08-7
M. Wt: 220.4 g/mol
InChI Key: RGLQBGWKDSUCES-UHFFFAOYSA-N
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Description

2,2-Bis(ethylsulfanyl)-1,3,3-trimethylcyclopropan-1-ol is an organic compound characterized by its unique cyclopropane ring structure with ethylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(ethylsulfanyl)-1,3,3-trimethylcyclopropan-1-ol typically involves the reaction of 1,3,3-trimethylcyclopropene with ethylsulfanyl reagents under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the addition of ethylsulfanyl groups to the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(ethylsulfanyl)-1,3,3-trimethylcyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the original sulfide form.

    Substitution: The ethylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Original sulfide form.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Bis(ethylsulfanyl)-1,3,3-trimethylcyclopropan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Bis(ethylsulfanyl)-1,3,3-trimethylcyclopropan-1-ol involves its interaction with molecular targets through its ethylsulfanyl groups. These groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include enzyme inhibition or activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2,2-Bis(ethylsulfanyl)-N-methylacetamide: Similar in structure but with an acetamide group instead of a hydroxyl group.

    2,2-Bis(ethylsulfanyl)acetohydrazide: Contains an acetohydrazide group, offering different reactivity and applications.

Uniqueness

2,2-Bis(ethylsulfanyl)-1,3,3-trimethylcyclopropan-1-ol is unique due to its cyclopropane ring structure combined with ethylsulfanyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

62936-08-7

Molecular Formula

C10H20OS2

Molecular Weight

220.4 g/mol

IUPAC Name

2,2-bis(ethylsulfanyl)-1,3,3-trimethylcyclopropan-1-ol

InChI

InChI=1S/C10H20OS2/c1-6-12-10(13-7-2)8(3,4)9(10,5)11/h11H,6-7H2,1-5H3

InChI Key

RGLQBGWKDSUCES-UHFFFAOYSA-N

Canonical SMILES

CCSC1(C(C1(C)O)(C)C)SCC

Origin of Product

United States

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